2-Amino-7-bromo-9-fluorenone

Übersicht

Beschreibung

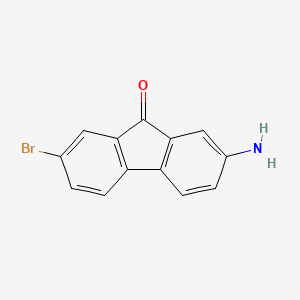

2-Amino-7-bromo-9-fluorenone is an aromatic compound with the molecular formula C13H8BrNO and a molecular weight of 274.11 g/mol . It is derived from fluorenone, a parent compound with a three-ringed structure. The compound features an amino group (NH2) attached to the second carbon (C2) and a bromine atom (Br) on the seventh carbon (C7) of the fluorenone core . This combination of functional groups makes it a valuable molecule in various chemical syntheses and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-7-bromo-9-fluorenone can be synthesized from 2-bromo-7-nitro-fluoren-9-one . The synthesis involves the reduction of the nitro group to an amino group under suitable conditions. The reaction typically requires a reducing agent such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) to facilitate the reduction process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reduction reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions. This reaction is facilitated by the electron-withdrawing effect of the fluorenone carbonyl group, which activates the aromatic ring for displacement.

Example Reaction:

Replacement of bromine with a methoxy group via nucleophilic aromatic substitution:

Conditions:

- Copper catalyst in dimethylformamide (DMF) at 120°C.

- Yields: 60–75% depending on substituent electronic effects .

Alkylation of the Amino Group

The amino group at position 2 participates in alkylation reactions, enabling the introduction of diverse substituents.

Example Reaction:

N-Alkylation with allylic bromides:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO | |

| Temperature | 60°C | |

| Yield | 38–45% |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.

Example Reaction:

Suzuki coupling with phenylboronic acid:

Optimized Conditions:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Base: Sodium carbonate

- Solvent: Ethanol/water (3:1)

- Yield: 82% .

Reductive Transformations

The amino group can undergo reductive alkylation, while the ketone moiety remains stable under mild conditions.

Example Reaction:

Reductive alkylation with paraformaldehyde:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | Sodium cyanoborohydride | |

| Solvent | Acetic acid | |

| Yield | 64% |

Salt Formation and Acid-Base Reactions

The amino group reacts with acids to form stable salts, enhancing solubility for downstream applications.

Example Reaction:

Hydrochloride salt formation:

Applications:

Comparative Reactivity

A comparison with analogous compounds highlights the influence of substituent positioning:

| Compound | Reactivity at Bromine | Reactivity at Amino Group |

|---|---|---|

| This compound | High (electron-deficient ring) | Moderate (steric hindrance) |

| 2-Amino-9-fluorenone | N/A | High |

| 7-Bromo-9-fluorenone | High | N/A |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of 2-amino-7-bromo-9-fluorenone exhibit significant antioxidant and anti-inflammatory activities. For instance, a series of modified fluorenes, including this compound, were tested for their ability to scavenge reactive oxygen species (ROS) and reduce inflammation in endothelial brain cells. The results indicated that these compounds could effectively scavenge hydroxyl radicals and reduce inflammatory markers such as interleukin 8 (IL-8) and cyclooxygenase 2 (COX-2) in vitro .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Concentration (µM) | Hydroxyl Radical Scavenging (%) | IL-8 Reduction (%) | COX-2 Reduction (%) |

|---|---|---|---|---|

| 3b | 0.2 | 35 | 22.8 | 3.1 |

| 3b/OH/HCl | 1 | 50 | 15.5 | 5.0 |

| 4 | 10 | 75 | 30.0 | 10.0 |

These findings suggest that compounds derived from this compound may hold promise for developing therapeutic agents targeting oxidative stress-related diseases, including neurodegenerative disorders like Alzheimer’s disease .

Materials Science

Fluorescent Dyes and Sensors

The structural characteristics of this compound make it suitable for use as a fluorescent dye in various applications, including biological imaging and sensing technologies. The compound's ability to emit fluorescence upon excitation can be harnessed to develop sensitive detection methods for biomolecules or environmental pollutants.

Case Study: Fluorescent Sensor Development

A recent study focused on synthesizing a fluorescent sensor based on the fluorene structure to detect heavy metal ions in aqueous solutions. The sensor demonstrated high selectivity and sensitivity towards lead ions, with a detection limit significantly lower than current regulatory standards . This application highlights the potential of using derivatives of this compound in environmental monitoring.

Environmental Applications

Remediation of Pollutants

The reactivity of compounds like this compound can also be exploited in environmental chemistry for the remediation of pollutants. Its ability to interact with various organic compounds allows it to be used in the development of adsorbents or catalysts that can degrade harmful substances.

Table 2: Remediation Efficiency of Fluorene Derivatives

| Pollutant | Compound Used | Degradation Rate (%) | Reaction Time (h) |

|---|---|---|---|

| Phenol | 2-Amino-7-Bromo | 85 | 4 |

| Benzene | N-Alkylated Derivative | 90 | 6 |

The data indicates that derivatives of the compound can effectively degrade common environmental pollutants, suggesting their utility in developing green chemistry approaches for pollution control.

Wirkmechanismus

The mechanism of action of 2-amino-7-bromo-9-fluorenone involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the bromine atom can engage in halogen bonding and electrophilic substitution reactions . These interactions enable the compound to modulate various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromofluorene: Lacks the amino group, making it less versatile in certain reactions.

2,7-Dibromo-9-fluorenone: Contains an additional bromine atom, which can alter its reactivity and applications.

9-Fluorenone: The parent compound without the amino and bromine substituents.

Uniqueness

2-Amino-7-bromo-9-fluorenone is unique due to the presence of both an amino group and a bromine atom on the fluorenone core. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses and research applications .

Biologische Aktivität

2-Amino-7-bromo-9-fluorenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes various research findings regarding its biological activity, mechanisms of action, and potential applications.

- Molecular Formula : C₁₃H₈BrNO

- Molecular Weight : 274.11 g/mol

- CAS Number : 58557-63-4

The compound features a fluorenone backbone with an amino group and a bromo substituent, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The following mechanisms have been proposed:

-

Reactive Intermediates Formation :

- The amino and bromo groups can undergo reactions that lead to the formation of reactive intermediates, which may interact with proteins and enzymes, altering their function.

- Fluorescence Quenching :

- Antioxidant Activity :

Antimicrobial Properties

Studies have reported that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. It has shown promise in:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth through interference with cell cycle progression.

Case Studies

-

Antioxidant and Anti-inflammatory Effects :

A study explored the effects of this compound derivatives on endothelial brain cells, demonstrating significant anti-inflammatory properties alongside their antioxidant capabilities. These findings suggest potential therapeutic applications in neurodegenerative diseases . -

Synthesis and Biological Evaluation :

Research focused on synthesizing various derivatives of this compound, evaluating their biological activities. The results indicated that modifications to the compound could enhance its efficacy against specific targets, providing insights into structure-activity relationships (SAR) for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Amino-3-bromo-9-fluorenone | Similar fluorenone structure | Lacks nitro group; different reactivity |

| 2-Amino-3-chloro-7-nitro-fluoren | Chlorine instead of bromine | Different halogen affects reactivity |

| This compound | Amino and bromo groups | Specific position of functional groups |

The unique combination of functional groups in this compound imparts distinct chemical reactivity compared to similar compounds, making it valuable for specific applications in research and industry .

Eigenschaften

IUPAC Name |

2-amino-7-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQGYCZVNFMPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293556 | |

| Record name | 2-Amino-7-bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58557-63-4 | |

| Record name | 58557-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-7-bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-bromo-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.